molecular formula C13H15NO4 B3153404 2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 75810-51-4

2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3153404
CAS No.: 75810-51-4
M. Wt: 249.26 g/mol
InChI Key: OMBSJXKIDSUKKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (also known as Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction. The resulting intermediate is then reduced to form the target compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • X-Ray Powder Diffraction Data Analysis : The compound is an intermediate in synthesizing apixaban, an anticoagulant. Its X-ray powder diffraction data have been reported, revealing no detectable impurities and providing structural insights (Qing Wang et al., 2017).
  • Synthesis of Derivatives for Antioxidant Activity : Novel derivatives of this compound have been synthesized, featuring various substituents. These derivatives showed potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some instances (I. Tumosienė et al., 2019).

Applications in Bioactive Compound Synthesis

  • Bioactivities in Tobacco Plants : Derivatives of this compound isolated from tobacco roots demonstrated high anti-Tobacco Mosaic Virus (TMV) activity and moderate cytotoxicity against human tumor cell lines (Yu-Ping Wu et al., 2018).
  • Synthesis of Novel Indole-Benzimidazole Derivatives : This compound was used in preparing indole carboxylic acids, which were then used to synthesize combined indole-benzimidazoles (Xin-ying Wang et al., 2016).

Structural and Supramolecular Studies

  • Supramolecular Arrangement Analysis : Studies on analogues of 3-oxopyrrolidines, including this compound, have shown fascinating supramolecular assemblies influenced by various weak interactions, despite lacking a hydrogen bond donor and acceptor system (Marivel Samipillai et al., 2016).

Future Directions

: Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-4-3-5-9(6-8)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBSJXKIDSUKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-(3-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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